hexyl 3,5-dinitrobenzoate
CAS No.: 10478-04-3
Cat. No.: VC14327206
Molecular Formula: C13H16N2O6
Molecular Weight: 296.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10478-04-3 |
---|---|
Molecular Formula | C13H16N2O6 |
Molecular Weight | 296.28 g/mol |
IUPAC Name | hexyl 3,5-dinitrobenzoate |
Standard InChI | InChI=1S/C13H16N2O6/c1-2-3-4-5-6-21-13(16)10-7-11(14(17)18)9-12(8-10)15(19)20/h7-9H,2-6H2,1H3 |
Standard InChI Key | KZVBOYCZXPUDGJ-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 296.28 g/mol | |
Appearance | Yellow to white solid | |
Storage Conditions | Sealed in dry, 4–8°C | |
Solubility | Not reported |
The nitro groups impart electron-withdrawing effects, stabilizing the aromatic ring and influencing reactivity in electrophilic substitution reactions . The hexyl chain enhances lipophilicity, potentially affecting solubility in organic solvents .
Synthesis and Reaction Pathways
Precursor Synthesis: 3,5-Dinitrobenzoic Acid
The synthesis of hexyl 3,5-dinitrobenzoate begins with the preparation of 3,5-dinitrobenzoic acid (CAS 99-34-3), a key intermediate. A reported method involves the carboxylation of 1,3-dinitrobenzene under high-pressure carbon dioxide (2.5 MPa) in the presence of a titanium-based catalyst (Ti-MCM-41) and ionic liquid (ILTmCl) in dimethylformamide (DMF) at 110°C . This yields 3,5-dinitrobenzoic acid with a 65% efficiency after recrystallization :
Esterification with Hexanol
The acid is subsequently esterified with hexanol via acid-catalyzed Fischer esterification. The general reaction proceeds as:
Optimization of reaction conditions (e.g., temperature, catalyst concentration) is critical to maximizing yield, though specific parameters are proprietary .
Applications and Industrial Relevance
Hexyl 3,5-dinitrobenzoate is restricted to laboratory use, explicitly excluding pharmaceutical, agricultural, or consumer applications . Its primary roles include:
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Organic Synthesis: As a nitroaromatic building block for synthesizing complex molecules, including dyes and polymers .
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Analytical Chemistry: Potential use as a derivatization agent for chromatographic analysis due to its UV-active nitro groups .
Notably, Hoffman Fine Chemicals prohibits its application in drug discovery or commercial product development, emphasizing its status as a research-grade chemical .
Comparative Analysis with Analogous Esters
Hexyl 3,5-dinitrobenzoate shares structural homology with methyl 3,5-dinitrobenzoate (CAS 2702-58-1), differing only in the alkyl chain length. Key contrasts include:
Property | Hexyl 3,5-Dinitrobenzoate | Methyl 3,5-Dinitrobenzoate |
---|---|---|
Molecular Weight | 296.28 g/mol | 226.14 g/mol |
Boiling Point | Not reported | Not reported |
Applications | Laboratory intermediate | NMR quantification standard |
The hexyl derivative’s increased lipophilicity may enhance solubility in nonpolar solvents compared to its methyl counterpart .
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